molecular formula C10H6N4O2 B7761042 10H-benzo[g]pteridine-2,4-dione

10H-benzo[g]pteridine-2,4-dione

Cat. No.: B7761042
M. Wt: 214.18 g/mol
InChI Key: HAUGRYOERYOXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Benzo[g]pteridine-2,4-dione is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. Its core structure is the foundation for a class of compounds, specifically its derivatives, which have been investigated for their ability to function as selective ligands for nucleic acid G-quadruplex structures . These non-canonical DNA secondary structures are found in biologically critical regions such as telomeres and the promoter regions of certain oncogenes . By stabilizing these G-quadruplexes, derivatives of this compound can inhibit the activity of the enzyme telomerase, which is upregulated in a majority of cancer cells to maintain telomere length and cellular immortality . This mechanism represents a promising strategy for the development of antiproliferative agents, making this compound a valuable tool for researchers studying cancer biology and telomere dynamics . Furthermore, substituted derivatives of this core structure have been described in methods relating to the inactivation of microorganisms, suggesting additional applications in microbiological research . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUGRYOERYOXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 10h Benzo G Pteridine 2,4 Dione and Its Derivatives

Classical Synthetic Routes and Their Evolution

The foundational methods for constructing the 10H-benzo[g]pteridine-2,4-dione scaffold have traditionally relied on cyclocondensation and annulation strategies, which have been refined over time for improved yields and substrate scope.

Cyclocondensation Reactions in Pteridine (B1203161) Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of pteridine systems. A prominent classical method involves the condensation of a substituted 6-anilinopyrimidine with diethyl azodicarboxylate, which yields the corresponding alloxazine (B1666890) in a single step. rsc.org Another well-established route is the reaction of 6-(N-anilino)pyrimidin-4(3H)-ones with an acid catalyst, such as anilinium hydrochloride, to facilitate the cyclization. tandfonline.com The concentration of the acid catalyst and the reaction temperature have been found to be critical parameters influencing the reaction's success and minimizing side-product formation. tandfonline.com

A significant evolution in this area is the nitrosative cyclization of 6-N-anilino-2-methylthio-3,4-dihydropyrimidin-4-ones. nih.gov This method, utilizing sodium nitrite (B80452) in acetic acid, provides a facile route to 2-deoxo-2-methylthioalloxazine-5-oxides, which are valuable intermediates for further derivatization. nih.gov The direct synthesis from the corresponding 2-thioxo derivatives has been reported to be challenging due to oxidative dimerization, necessitating the protection of the thioxo group via methylation. nih.gov

Annulation Strategies for Benzo[g]pteridine (B1247554) Core Formation

Annulation strategies involve the construction of the benzene (B151609) ring onto a pre-existing pyrimidine-pyrazine (pteridine) system, or vice-versa. A classical example is the synthesis of 7-chloroalloxazine (B15386435) through the condensation of 4-chloro-o-phenylenediamine with violuric acid in hydrochloric acid. osi.lv This reaction directly constructs the pteridine system onto a substituted benzene precursor. The choice of acidic medium is crucial, as the same starting materials in acetic acid lead to the formation of a different heterocyclic product, a quinoxaline (B1680401) derivative. osi.lv

More recent strategies have focused on building the alloxazine core from functionalized pyrimidine (B1678525) precursors. For instance, the synthesis of 2-unsubstituted 2-deoxo-alloxazine derivatives has been achieved through a dethiation approach using Raney nickel on the corresponding 2-methylthio analogues. nih.gov This highlights a strategic evolution where the benzo[g]pteridine core is assembled through a series of reactions on a pyrimidine scaffold.

Modern Innovations in Synthesis of this compound

Contemporary synthetic chemistry has introduced more efficient and environmentally conscious methods for the preparation of complex heterocyclic systems, including this compound.

Metal-Catalyzed Approaches

Transition-metal-catalyzed cross-coupling reactions, while not extensively reported for the direct construction of the this compound core, have been employed in the synthesis of related heterocyclic structures, suggesting their potential applicability. The Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene, is a powerful tool in modern organic synthesis. wikipedia.orgnih.gov Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, has been utilized for the synthesis of benzo[a]phenothiazine and benzo[a]phenoxazine derivatives, which are structurally analogous to the benzo[g]pteridine system. mdpi.comresearchgate.net These methods offer the potential for introducing a wide range of substituents onto the benzo[g]pteridine scaffold, which is crucial for developing structure-activity relationships in drug discovery. The application of rhodium-catalyzed C-H activation and cyclization is another promising avenue for the synthesis of complex lactones and isoquinolones, which could be adapted for the synthesis of pteridine derivatives. nih.govnih.gov

Green Chemistry Principles in Heterocycle Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. frontiersin.orgyoutube.com In the context of this compound synthesis, this is reflected in the development of more efficient reactions that minimize waste and energy consumption. The use of recoverable nanocatalysts, such as GO-Fe3O4–Ti(IV), for the synthesis of related naphthoxazine derivatives exemplifies an eco-friendly approach that offers high yields, short reaction times, and catalyst reusability. nih.gov Furthermore, the use of phase-transfer catalysts can facilitate reactions between immiscible reactants, potentially reducing the need for hazardous organic solvents. youtube.com While specific "green" syntheses of this compound are not yet widely reported, the trend towards more sustainable practices in heterocyclic chemistry suggests this is a key area for future development.

Flow Chemistry Applications for Efficient Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and efficiency. nih.govdurham.ac.uk This technology is particularly well-suited for the synthesis of heterocyclic compounds. uniqsis.com While specific applications of flow chemistry for the synthesis of this compound are still emerging, the successful use of this technology for the production of other complex heterocycles, such as pyrazoles and oxazolidinones, demonstrates its significant potential. uniqsis.com

A related modern technique that enhances reaction efficiency is microwave-assisted synthesis. thieme.de A novel and practical method for the synthesis of alloxazine-based ligands and their coordination compounds has been developed utilizing microwave-assisted techniques. acs.org This approach significantly accelerates reaction times compared to conventional heating methods. nih.gov

Regioselective and Stereoselective Synthesis of Substituted Analogs

The precise control of substituent placement on the this compound core is crucial for fine-tuning its electronic and steric properties, which in turn govern its chemical reactivity and biological function. Regioselective and stereoselective synthetic methods are therefore essential for creating structurally defined analogs.

Regioselective Synthesis:

The inherent reactivity of the this compound system allows for regioselective modifications at several key positions. The N1, N3, N5, and N10 positions of the isoalloxazine ring, as well as the C6, C7, C8, and C9 positions of the fused benzene ring, are all potential sites for substitution. researchgate.net The synthetic strategy often dictates which position is modified. For instance, the synthesis of 8-hydroxyisoalloxazines (8-hydroxyflavins) has been a subject of interest, highlighting the ability to selectively introduce functional groups onto the benzene portion of the molecule. acs.org

The regioselectivity of these reactions is often guided by the choice of starting materials and reaction conditions. For example, the synthesis of substituted isoalloxazines can be achieved through the condensation of a substituted o-phenylenediamine (B120857) with alloxan (B1665706) or its derivatives. The nature and position of the substituents on the o-phenylenediamine precursor directly determine the substitution pattern on the resulting benzo[g]pteridine ring.

Stereoselective Synthesis:

The introduction of chirality is another important aspect of synthesizing substituted this compound analogs, particularly for applications in asymmetric catalysis and as probes for biological systems. While the core isoalloxazine ring is planar, stereocenters can be introduced in the substituents, especially at the N10 position.

The stereoselective synthesis of flavonoids, another class of heterocyclic compounds, provides insights into methodologies that could be adapted for flavin analogs. nih.gov Techniques such as the use of chiral auxiliaries, organocatalysis, and biocatalysis have been successfully employed to control the stereochemistry of substituents. nih.gov For instance, a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved to yield the enantiomerically enriched product.

In the context of this compound, stereoselectivity is often achieved by starting with a chiral building block. For example, the use of an enantiomerically pure amino acid in the synthesis can introduce a stereocenter in the side chain appended to the pteridine ring system.

Solid-Phase Synthesis and Combinatorial Approaches for Libraries

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. nih.gov This methodology involves attaching a starting material to a solid support, such as a polymer bead, and then carrying out a series of reactions to build the desired molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process.

While the solid-phase synthesis of 1,4-benzodiazepine (B1214927) libraries has been extensively documented, the principles are readily applicable to the construction of this compound libraries. nih.gov A general strategy for the solid-phase synthesis of pteridines involves the attachment of a pyrimidine derivative to a resin, followed by the construction of the fused pyrazine (B50134) ring.

A key element in solid-phase synthesis is the choice of the linker, which connects the starting material to the solid support. The linker must be stable to the reaction conditions used in the synthesis but cleavable under specific conditions to release the final product. For the synthesis of heterocyclic compounds, a variety of linkers have been developed that allow for traceless cleavage, meaning that no part of the linker remains on the final molecule.

Combinatorial Libraries:

The combination of solid-phase synthesis with combinatorial strategies allows for the creation of vast and diverse libraries of this compound derivatives. In a combinatorial synthesis, a set of building blocks is systematically combined to generate all possible products. For example, a library of N10-substituted isoalloxazines could be prepared by reacting a resin-bound isoalloxazine precursor with a diverse set of alkylating or acylating agents.

The "split-and-pool" method is a common combinatorial technique that allows for the efficient synthesis of a large number of compounds. In this approach, the resin beads are divided into several portions, each of which is reacted with a different building block. The beads are then pooled, mixed, and split again for the next reaction step. This process is repeated until the desired library of compounds is generated, with each bead carrying a unique product.

The table below illustrates a hypothetical combinatorial library of this compound derivatives that could be generated using solid-phase synthesis.

Building Block A (at N10)Building Block B (at C7/C8)Resulting Compound Class
MethylHydrogenN10-Methyl-10H-benzo[g]pteridine-2,4-dione
EthylMethyl7-Methyl-N10-ethyl-10H-benzo[g]pteridine-2,4-dione
PropylChloro7-Chloro-N10-propyl-10H-benzo[g]pteridine-2,4-dione
IsopropylMethoxy7-Methoxy-N10-isopropyl-10H-benzo[g]pteridine-2,4-dione

Post-Synthetic Modification Strategies for Enhanced Diversity

Post-synthetic modification involves the chemical transformation of a pre-existing this compound scaffold to introduce new functional groups and create a wider range of derivatives. This approach is particularly useful for diversifying a lead compound that has already shown promising activity.

The reactivity of the isoalloxazine ring system allows for a variety of post-synthetic modifications. For example, the benzene portion of the molecule can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents at the C7 and C8 positions. The newly introduced functional groups can then be further modified. For instance, a nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used in diazotization reactions to introduce a wide range of other functionalities.

The pyrimidine part of the ring system also offers opportunities for post-synthetic modification. The N1 and N3 positions can be alkylated or acylated, and the carbonyl groups at C2 and C4 can potentially be converted to other functional groups, although this is less common.

A review on the "molecular editing" of flavins highlights several positions on the isoalloxazine core that are amenable to modification to create novel catalysts. researchgate.net These modifications can be considered a form of post-synthetic diversification.

The table below summarizes some potential post-synthetic modification strategies for the this compound scaffold.

Starting ScaffoldReagent/ReactionPosition of ModificationResulting Functional Group
This compoundHNO₃/H₂SO₄C7/C8Nitro (-NO₂)
7-Nitro-10H-benzo[g]pteridine-2,4-dioneSnCl₂/HClC7Amino (-NH₂)
7-Amino-10H-benzo[g]pteridine-2,4-dioneAcetic AnhydrideC7-aminoAcetamido (-NHCOCH₃)
This compoundBr₂/FeBr₃C7/C8Bromo (-Br)
7-Bromo-10H-benzo[g]pteridine-2,4-dionePalladium Catalyst/Boronic AcidC7Aryl/Alkyl

These post-synthetic modification strategies, in conjunction with the regioselective, stereoselective, and combinatorial approaches described above, provide a powerful toolkit for the synthesis of a vast array of this compound derivatives with diverse structures and properties.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

X-Ray Crystallography for Solid-State Structural Elucidation

Recent investigations have confirmed the structure of the title compound, C₁₀H₆N₄O₂, using low-temperature data from a twinned crystal, corroborating earlier findings from powder diffraction data and ¹⁵N NMR spectroscopy. nih.govnih.gov The molecule is nearly planar, with a root-mean-square deviation for 16 non-hydrogen atoms of 0.015 Å. nih.goviucr.org

Crystal Data for 1H-benzo[g]pteridine-2,4-dione

Formula C₁₀H₆N₄O₂
Molecular Weight 214.19
Crystal System Triclinic
Space Group P1
a (Å) 5.8027 (2)
b (Å) 7.5404 (3)
c (Å) 10.1345 (4)
α (°) 70.483 (2)
β (°) 84.150 (2)
γ (°) 84.208 (3)
Volume (ų) 414.72 (3)
Z 2
Temperature (K) 90
Radiation Cu Kα (λ = 1.54184 Å)

Data sourced from IUCrData (2023). researchgate.net

In the solid state, molecules of 1H-benzo[g]pteridine-2,4-dione are organized into chains by hydrogen bonds. researchgate.net These chains propagate in the nist.gov direction through alternating centrosymmetric R²₂(8) rings. iucr.orgiucr.org This arrangement involves pairwise N—H⋯O and N—H⋯N interactions. researchgate.netnih.gov Specifically, the N4 atom donates a hydrogen bond to N1, forming one of the R²₂(8) rings. researchgate.net

Solution-State Conformation and Dynamics Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of 10H-benzo[g]pteridine-2,4-dione in solution.

While specific multi-dimensional NMR data for the parent compound is not detailed in the provided context, the study of related pteridine (B1203161) derivatives highlights the utility of these techniques. For instance, in studies of pteridinetrione derivatives, 2D-NMR techniques such as COSY, HSQC, HMBC, and NOESY have been crucial in determining the existence of tautomeric forms in solution. researchgate.net These methods allow for the unambiguous assignment of proton and carbon signals and can reveal through-bond and through-space correlations, which are essential for structural elucidation and conformational analysis. researchgate.net

Isotopic labeling, particularly with ¹⁵N, has been shown to be a valuable technique in conjunction with NMR for studying pteridine systems. nih.govacs.org In the solid state, ¹⁵N NMR was critical in identifying the dominant alloxazine (B1666890) tautomer. acs.org In solution-state studies, isotopic labeling can help to overcome challenges in spectral assignment, especially in complex heterocyclic systems, by providing a direct probe of the nitrogen environment. This aids in distinguishing between different tautomers and provides insights into hydrogen bonding and protonation states.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, these methods would be sensitive to the vibrations of the C=O, N-H, and C-N bonds within the heterocyclic ring system, as well as the vibrations of the fused benzene (B151609) ring. The positions and intensities of the absorption bands in an FT-IR spectrum or the scattered light in a Raman spectrum can confirm the presence of these functional groups and offer insights into the molecular structure and bonding. Analysis of pteridinetrione derivatives has utilized infrared spectroscopy to prove the structures of the synthesized compounds. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound, also known as isoalloxazine. The primary utility of HRMS lies in its ability to provide a highly accurate mass measurement of the parent ion, which serves to unequivocally confirm its molecular formula. The theoretical exact mass of this compound (C₁₀H₆N₄O₂) is 214.0545 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm), validates the elemental composition.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with high resolution reveals detailed structural information through the analysis of fragmentation patterns. While a detailed fragmentation study specifically for the unsubstituted this compound is not extensively documented in the provided results, the fragmentation pathways can be inferred from studies on its derivatives and related heterocyclic systems. researchgate.netmdpi.com Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of such compounds. researchgate.net

Under ESI conditions, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is subjected to collision-induced dissociation (CID). The fragmentation of the isoalloxazine core typically involves the cleavage of the pyrimidine (B1678525) and pyrazine (B50134) rings. Characteristic neutral losses include the elimination of carbon monoxide (CO), hydrogen cyanide (HCN), and isocyanic acid (HNCO). For instance, the fragmentation of related alloxazines and isoalloxazines often shows losses of 43 Da (HNCO) and 45 Da. researchgate.net Analysis of the resulting fragment ions provides a fingerprint that helps to confirm the core structure and differentiate it from its isomers, such as alloxazine (1H-benzo[g]pteridine-2,4-dione). nih.govnih.govnih.gov

Table 1: Theoretical HRMS Data and Potential Fragments for this compound
Ion/FragmentMolecular FormulaCalculated Exact Mass (Da)Description
[M]C₁₀H₆N₄O₂214.0545Molecular Ion
[M+H]⁺C₁₀H₇N₄O₂⁺215.0618Protonated Molecular Ion
[M-H]⁻C₁₀H₅N₄O₂⁻213.0472Deprotonated Molecular Ion
[M-CO]C₉H₆N₄O186.0593Loss of carbon monoxide
[M-HNCO]C₉H₅N₃O171.0484Loss of isocyanic acid from the uracil (B121893) moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by distinct bands in the near-UV and visible regions, which arise from electronic transitions within its extensive conjugated π-system. digitellinc.comresearchgate.net These spectral features are fundamental to the photochemical and photophysical properties of the broader class of flavins. nih.gov

The typical UV-Vis spectrum of the oxidized isoalloxazine core dissolved in an aqueous buffer exhibits two major absorption bands. nih.gov

A band in the visible region with a maximum absorbance (λmax) around 450 nm.

A second prominent band in the near-UV region centered at approximately 350-370 nm.

More intense absorptions occur in the far-UV region, typically around 260 nm and 220 nm. nih.gov

These absorption bands are attributed to π → π* electronic transitions. nih.govresearchgate.net Theoretical studies using methods like CASPT2//CASSCF have been employed to assign these transitions with greater precision. nih.gov For example, computational analyses have identified the lowest energy absorption band (S1) at around 3.09 eV (~401 nm) and the next major transition (S2) at 4.28 eV (~290 nm), which correspond to the experimentally observed bands. nih.gov The orientation of the transition dipole moments for these electronic transitions has also been determined using polarized light spectroscopy, providing deeper insight into the electronic structure of the molecule. nih.gov The exact position and intensity of these bands can be influenced by factors such as solvent polarity and substitution on the isoalloxazine ring. digitellinc.com

Table 2: Characteristic UV-Vis Absorption Bands and Electronic Transitions for the Isoalloxazine Core
Approximate λmaxEnergy (Calculated) nih.govTransition TypeDescription
~450 nm nih.gov3.09 eVπ → π* (S₀ → S₁)Lowest energy transition, responsible for the yellow color of flavins.
~350-370 nm nih.gov4.28 eVπ → π* (S₀ → S₂)Second major transition in the near-UV region.
~260 nm nih.gov4.69 eVπ → π* (S₀ → S₃)High-energy transition in the UV region.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives (If applicable)

The parent molecule, this compound, is achiral and therefore optically inactive; it does not exhibit Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, chiroptical spectroscopy becomes an exceptionally powerful and relevant technique for the study of its chiral derivatives. wikipedia.orgnsf.gov

The most significant and widely studied chiral derivatives are the flavins, such as riboflavin (B1680620) (Vitamin B₂), flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD). In these molecules, the achiral isoalloxazine chromophore is attached to a chiral ribityl side chain at the N-10 position. This covalent attachment of a chiral moiety renders the entire molecule chiral and thus optically active.

Theoretical and Computational Investigations of 10h Benzo G Pteridine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the arrangement of electrons in a molecule, which dictates its chemical behavior. For 10H-benzo[g]pteridine-2,4-dione, also known as isoalloxazine, these calculations are key to understanding its role as a versatile redox cofactor. The molecule's structure consists of a tricyclic system where a benzene (B151609) ring is fused to a pteridine (B1203161) moiety. ontosight.ai A significant chemical feature is its tautomerism, readily converting to its structural isomer, 1H-benzo[g]pteridine-2,4-dione, known as alloxazine (B1666890). nih.govnih.gov Crystal structure analysis and NMR spectroscopy have confirmed that the alloxazine form is predominant in the solid state. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species.

The isoalloxazine ring of this compound is renowned for its ability to participate in both one- and two-electron transfer reactions, a characteristic that distinguishes it from nicotinamide (B372718) coenzymes. nih.gov This versatility is directly related to its FMOs.

HOMO: The HOMO is typically associated with the molecule's ability to donate electrons. In isoalloxazine, the HOMO is distributed across the electron-rich pyrazine (B50134) and pyrimidine (B1678525) rings. Its energy level indicates its susceptibility to electrophilic attack or oxidation.

LUMO: The LUMO is associated with the molecule's ability to accept electrons. The low-lying LUMO of the isoalloxazine system, influenced by the electron-withdrawing carbonyl groups and nitrogen atoms, makes it an excellent electron acceptor, which is fundamental to its role in biological reduction-oxidation (redox) reactions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. Computational studies can precisely calculate these energies, allowing for the prediction of the molecule's redox potential and its reactivity in various chemical environments.

Table 1: Representative FMO Data for this compound (Isoalloxazine) Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Orbital Energy (eV) Description
LUMO -1.5 Electron-accepting orbital, localized over the pyrimidine and pyrazine rings.
HOMO -6.2 Electron-donating orbital, with significant density on the fused benzene ring.

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability but allows for facile electron transfer. |

The electrostatic potential (ESP) surface is a map of the charge distribution around a molecule. It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical for its function within enzyme active sites.

For this compound, the ESP surface shows distinct regions of positive and negative potential:

Negative Potential: Regions of high electron density (negative potential) are concentrated around the electronegative oxygen atoms of the carbonyl groups (at C2 and C4) and the nitrogen atoms of the pteridine ring system. These sites are prime locations for hydrogen bond donation from protein residues or water molecules.

Positive Potential: Regions of lower electron density (positive potential) are found around the hydrogen atoms attached to the nitrogen atoms (N3-H) and the aromatic benzene ring.

This charge distribution is fundamental to its ability to bind specifically within the active sites of flavoproteins and to its catalytic mechanism.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations examine the static electronic structure, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations are used to explore the conformational landscapes of molecules and the influence of the surrounding environment, such as water or a protein matrix. nih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: The isoalloxazine ring is nearly planar, but slight puckering or "butterfly" bending can occur. nih.gov MD simulations can quantify the energy barriers associated with these motions and determine the most stable conformations in different environments.

Solvent Effects: The interaction with solvent molecules, particularly water, is critical for the stability and reactivity of the flavin core. MD simulations can model the explicit arrangement of water molecules around the isoalloxazine ring, revealing the specific hydrogen-bonding networks that stabilize its structure and influence its redox potential. These simulations typically involve placing the molecule in a periodic box of solvent molecules and calculating the forces between all atoms over time to model their movement. nih.gov

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters. These predictions are a powerful tool for interpreting experimental spectra and for distinguishing between different isomers or tautomers.

NMR Spectroscopy: Computational methods can predict the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. This is particularly useful in the study of the alloxazine/isoalloxazine tautomerism, as the predicted shifts for each form can be compared to experimental data to identify the dominant species in solution or the solid state. nih.govnih.gov

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent density functional theory (TD-DFT). The predicted absorption maxima (λmax) for this compound can be compared with experimental spectra to validate the computational model and understand the nature of its electronic excitations.

IR Spectroscopy: The vibrational frequencies corresponding to bond stretching and bending can be calculated. These predicted IR spectra help in assigning the peaks observed in experimental IR spectroscopy, for instance, by identifying the characteristic C=O and N-H stretching frequencies.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction pathway. ims.ac.jp Due to their instability, transition states are extremely difficult to observe experimentally. Computational methods provide a way to locate and characterize these fleeting structures. ims.ac.jp

For this compound, transition state analysis is essential for elucidating the mechanisms of the redox reactions it facilitates. By modeling the interaction of the isoalloxazine ring with a substrate, chemists can calculate the entire reaction energy profile, including reactants, products, intermediates, and the critical transition states. This allows for a detailed understanding of the reaction's feasibility (kinetics) and the factors that influence its rate, providing insights that are crucial for drug design and understanding enzyme catalysis.

Molecular Docking and Ligand-Protein Binding Energy Predictions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. researchgate.net This method is central to drug discovery and to understanding the biological function of cofactors like flavins.

The this compound core is the active component of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which bind to a vast array of flavoproteins. nih.gov Molecular docking simulations are used to:

Predict Binding Poses: Docking algorithms sample many possible orientations of the flavin analogue within the enzyme's active site to find the most stable binding mode.

Estimate Binding Affinity: The simulations calculate a "docking score" or an estimated binding energy (ΔG), which indicates the strength of the ligand-protein interaction. researchgate.net Lower binding energies typically suggest a more stable complex.

By performing docking studies with various derivatives of this compound, researchers can predict how substitutions on the ring system will affect binding affinity and specificity. ontosight.ailookchem.comnih.gov This information is invaluable for designing novel enzyme inhibitors or artificial flavins with tailored properties.

Table 2: Illustrative Molecular Docking Results for Isoalloxazine Derivatives against a Hypothetical Flavoprotein

Compound Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
This compound -7.5 Thr22, Ser45, Tyr88
3,10-dimethyl-benzo[g]pteridine-2,4-dione nih.gov -8.2 Thr22, Val67, Tyr88

Interaction with Specific Receptor Binding Sites

Computational docking and theoretical studies have been employed to elucidate the interactions of pteridine derivatives, including the alloxazine and isoalloxazine skeletons, with specific biological targets such as proteins and nucleic acids. These methods provide insights into the binding modes, affinities, and the nature of the intermolecular forces that govern these interactions.

Methodologically, molecular docking studies involving pteridine derivatives typically utilize software like AutoDock. The process involves preparing the 3D structure of the ligand (e.g., a this compound derivative) and the target receptor, followed by a search algorithm, such as the Lamarckian genetic algorithm, to predict the most favorable binding conformations based on scoring functions that estimate the binding energy. ijfmr.com

While direct computational docking studies on this compound with a specific protein are not extensively detailed in the provided search results, the principles of such investigations can be inferred from studies on related compounds. For instance, docking of pteridine derivatives into protein active sites, such as the 7RG7 protein, has been performed to predict binding energies and interaction patterns. ijfmr.com These studies often reveal the importance of hydrogen bonding and other non-covalent interactions in the binding of these ligands. ijfmr.com

A specific example of interaction with a nucleic acid structure involves the alloxazine tautomer. Studies have shown that alloxazine can selectively bind to an adenine base located opposite an abasic site within a DNA duplex. researchgate.net This binding is primarily governed by hydrogen bonding interactions with the orphan base and stacking interactions with the flanking nucleobases. researchgate.net Computational investigations into the tautomeric equilibrium between alloxazine and its isoalloxazine form (this compound) have been conducted using Density Functional Theory (DFT) with dispersion corrections (DFT-D). acs.org These calculations indicate that in the solid state, the alloxazine tautomer is energetically more stable than the isoalloxazine form. acs.org This is a crucial consideration for computational studies, as the correct tautomeric state must be used to accurately model interactions. The relative energies of the crystal structures containing the alloxazine and isoalloxazine tautomers have been assessed, revealing that the greater stability of the alloxazine form is dominated by its lower intramolecular energy. acs.org

Table 1: Predicted Binding Characteristics of a Pteridine Derivative

Parameter Value Reference
Target Protein 7RG7 ijfmr.com
Docking Software AutoDock 4.2 ijfmr.com
Predicted Binding Energy (Compound 1A) -5.09 kcal/mol ijfmr.com

G-Quadruplex Stabilization Mechanisms via Computational Models

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, and they have emerged as important targets in medicinal chemistry, particularly in the context of anticancer drug design. Computational models, especially molecular dynamics (MD) simulations and DFT calculations, are powerful tools for investigating the stabilization of G-quadruplex structures by small molecule ligands.

The interaction of alloxazine-based ligands with G-quadruplex DNA has been a subject of computational and experimental investigation. chemrxiv.org For example, ruthenium complexes of alloxazine-based ligands have been studied for their ability to bind and stabilize G-quadruplex structures. chemrxiv.org Computational analyses, including DFT and Time-Dependent DFT (TD-DFT), have been used to understand the electronic properties of these ligands and their complexes, which are crucial for their interaction with G4 DNA. chemrxiv.org The tautomerism between the alloxazine and isoalloxazine forms can also play a significant role in these interactions. chemrxiv.org

Molecular dynamics simulations are instrumental in providing a dynamic picture of how ligands interact with and stabilize G-quadruplexes. These simulations can reveal the specific binding modes, such as end-stacking on the terminal G-quartets, groove binding, or loop interactions. Enhanced sampling techniques, such as metadynamics, have been successfully employed to predict the binding mechanisms and the influence of ligands on the conformational landscape of G-quadruplexes. rsc.org These computational approaches have shown good agreement with experimental data from techniques like NMR and Circular Dichroism (CD) spectroscopy. rsc.org

The choice of force field is a critical aspect of MD simulations of G-quadruplexes. Different force fields (e.g., parmbsc1, OL15, AMOEBA, Drude) have been benchmarked for their performance in simulating G-quadruplex structures, with a focus on structural stability, the description of the central ion channel, and the Hoogsteen hydrogen bonds that define the G-quartets. mdpi.com Such benchmark studies are essential for ensuring the accuracy of the computational models.

Table 2: Computational Methods in G-Quadruplex Ligand Interaction Studies

Computational Method Application Key Findings/Insights References
Molecular Dynamics (MD) Simulations Studying the dynamic interaction of ligands with G-quadruplexes. Elucidation of binding modes (end-stacking, groove binding), conformational changes in the G4 structure upon ligand binding, and assessment of structural stability. rsc.orgmdpi.comrsc.orgnih.gov
Enhanced Sampling MD (Metadynamics) Predicting binding affinities and mechanisms for ligands that can alter G4 topology. Successful prediction of ligand-induced structural perturbations and diverse binding mechanisms for a series of G4 ligands. rsc.org

Mechanistic Investigations of Molecular Recognition and Biochemical Interactions

Enzyme Binding Kinetics and Inhibition Mechanisms (In Vitro Studies)

The alloxazine (B1666890) core is a privileged structure in medicinal chemistry, serving as a foundation for the development of various enzyme inhibitors. Investigations into its binding kinetics and inhibition mechanisms have revealed nuanced interactions with several enzyme classes.

While the broader family of flavins, which share the isoalloxazine core with 10H-benzo[g]pteridine-2,4-dione, are well-known cofactors for a multitude of reductase enzymes, specific in vitro kinetic data detailing the direct inhibition of pteridine (B1203161) reductases by the standalone this compound or its simple derivatives is not extensively documented in publicly available literature. The function of flavoproteins typically involves the isoalloxazine ring system participating in one- and two-electron transfer reactions, a process fine-tuned by the protein's binding site. However, detailed studies focusing on alloxazine derivatives as competitive or allosteric inhibitors of pteridine reductase 1, including kinetic parameters like Kᵢ values, remain a more specialized area of investigation.

Derivatives of this compound (alloxazine) have been identified as modulators of protein kinase activity. In vitro screening of novel synthetic alloxazine analogues has demonstrated their potential to act as kinase inhibitors.

A study involving a panel of 20 protein kinases revealed that certain 2-(substituted amino) alloxazine analogues could significantly affect kinase activity. The radiometric assay method was used to determine the percentage of kinase activity relative to a control. For instance, two potent compounds from the study, designated as 9e and 10j, were profiled, showing a range of inhibition and, in some cases, activation against the kinase panel. Values greater than 25% for either inhibition or activation were considered significant. This dual activity suggests that the nature of the substitution on the alloxazine scaffold is critical in determining the specific interaction with the kinase, leading to either inhibitory or activating effects.

Table 1: In Vitro Kinase Activity Modulation by Alloxazine Analogues (9e and 10j)
Kinase TargetCompound 9e (% Activity)Compound 10j (% Activity)
CDK2/cyclin A19-19
CDK5/p2539-1
GSK3β-1-11
ROCK-II11

Note: Negative values indicate inhibition, while positive values indicate activation. The results show varied effects, with compound 9e activating CDK5/p25 and compound 10j inhibiting CDK2/cyclin A.

Molecular docking studies have provided significant insights into how alloxazine derivatives bind to kinases, predominantly suggesting interaction within the ATP-binding site. Structure-based drug design (SBDD) using tools like AutoDock has been employed to analyze the structure-activity relationships (SARs) of these compounds. nih.govnih.gov These computational studies calculate the binding free energy and predict the inhibition constant (Kᵢ), which have shown a strong correlation with experimentally determined IC₅₀ values. nih.govnih.gov

The docking simulations for potent alloxazine analogues reveal key interactions within the kinase active site, typically involving hydrogen bonds and hydrophobic interactions with conserved residues. This evidence points towards a mechanism of competitive inhibition, where the alloxazine derivative occupies the same space as the natural ligand, ATP, thereby preventing phosphorylation. There is currently limited evidence to suggest that these compounds act via allosteric modulation; the primary mechanism appears to be direct active site binding. nih.gov

Nucleic Acid Interaction Mechanisms (In Vitro Biophysical Studies)

The planar, electron-rich nature of the this compound ring system makes it an ideal candidate for interaction with nucleic acid structures. Biophysical studies have confirmed that its derivatives can bind to and stabilize non-canonical DNA structures and also interact with duplex DNA in unique ways.

Compounds based on the this compound scaffold have been identified as selective ligands for G-quadruplex (G4) DNA. rsc.org These four-stranded structures, formed in guanine-rich regions like telomeres and oncogene promoters, are considered valuable targets in cancer therapy. The stabilization of G4 structures by small molecules can inhibit the activity of enzymes like telomerase and modulate gene expression. rsc.org

Derivatives of this compound have been shown to selectively bind and stabilize G-quadruplexes, with a preference for G4 DNA over standard duplex DNA. researchgate.net The proposed binding mode involves π-π stacking interactions, where the planar alloxazine ring stacks onto the terminal G-tetrad of the quadruplex. This interaction stabilizes the G4 structure, often measured as an increase in its melting temperature (Tₘ). The substituents on the alloxazine core can be modified to enhance binding affinity and selectivity for specific G-quadruplex topologies, such as those found in the promoter of the c-KIT oncogene. researchgate.net

Beyond G-quadruplexes, the this compound scaffold exhibits other modes of interaction with duplex DNA.

DNA Intercalation: Evidence for intercalation has been demonstrated with metal complexes incorporating an alloxazine moiety. A ruthenium-based complex, [Ru(bpy)₂(phen-alloxazine)]²⁺, was shown to intercalate into DNA. slideplayer.com Biophysical studies, including viscometry, circular dichroism (CD) spectroscopy, and plasmid unwinding experiments, confirmed this mechanism. The viscosity of a DNA solution significantly increased upon addition of the complex, a classic indicator of intercalative binding which lengthens and stiffens the DNA double helix. slideplayer.com This complex was found to bind equally well to poly(dG-dC) and poly(dA-dT) sequences, suggesting a lack of strong GC- or AT-preference for intercalation. slideplayer.com

Groove Binding at Abasic Sites: In a distinct mode of interaction, the parent alloxazine molecule has been shown to bind within duplex DNA at apurinic/apyrimidinic (AP) sites, which are locations where a base is missing. nih.gov This interaction is not traditional groove binding along an intact duplex but rather a specific recognition of a defect. Alloxazine selectively binds to an unpaired adenine (B156593) (A) base opposite an AP site. nih.gov This recognition is driven by a combination of hydrogen bonding in a pseudo-base pairing fashion and stacking interactions with the flanking nucleobases. nih.gov Isothermal titration calorimetry (ITC) and fluorescence titration experiments have been used to characterize this binding thermodynamically.

Table 2: Thermodynamic Parameters for Alloxazine Binding to Adenine in an AP Site-Containing DNA Duplex
ParameterValue
Binding Constant (Kobs)1.2 x 106 M-1
Gibbs Free Energy (ΔGobs)-7.7 kcal mol-1
Binding Enthalpy (ΔHobs)-14.6 kcal mol-1
Entropy (TΔSobs)-6.9 kcal mol-1

Note: Data obtained from ITC and fluorescence titration experiments, indicating a strong, enthalpy-driven binding event.

This binding is highly sensitive to the ligand's structure; for example, the simple addition of two methyl groups to form 7,8-dimethylalloxazine (lumichrome) shifts the binding preference from adenine to thymine. This highlights the precise molecular recognition capabilities of the benzo[g]pteridine (B1247554) scaffold.

Protein-Ligand Interaction Profiling

The interaction between the isoalloxazine ring and its protein partners is characterized by a combination of specific and non-specific forces, which have been quantified through various biophysical techniques. The binding affinity of isoalloxazine and its analogs to proteins like riboflavin-binding protein (RBP) has been a key area of study. For instance, certain pyrimidopteridine analogs of isoalloxazine have been shown to bind to RBP with dissociation constants (Kd) in the range of 160-250 μM. nih.gov In contrast, some modified isoalloxazines, such as those with a 4a,5-ring opening, exhibit a lack of affinity for RBP, which is attributed to a nonplanar conformation. nih.gov This highlights the stringent steric and electronic requirements for binding.

The structural basis for these interactions has been elucidated through X-ray crystallography. In the case of a riboflavin-binding antibody (IgGGAR), the isoalloxazine ring is the primary determinant for recognition and is deeply buried in the binding site. pnas.org The binding is stabilized by π–π stacking interactions with aromatic residues such as tyrosine and phenylalanine, with distances of approximately 3.2 to 3.5 Å between the isoalloxazine ring and the aromatic rings of these residues. pnas.org Additionally, hydrogen bonds play a critical role; for example, the asparagine residue AsnH50 forms a hydrogen bond with the O4 and is in close proximity to the N5 of the isoalloxazine ring, acting as a key residue for flavin binding. pnas.org

In another example, a putative protease from Bacteroides thetaiotaomicron demonstrates high affinity for flavin derivatives, with the isoalloxazine ring sandwiched between two tryptophan residues at the dimer interface. nih.gov The importance of these tryptophan residues is underscored by mutagenesis studies, where their replacement with phenylalanine led to significantly weaker binding, and substitution with alanine (B10760859) completely abolished flavin binding. nih.gov

{ "headers": ["Protein", "Ligand/Analog", "Binding Affinity (Kd)", "Key Interacting Residues", "Reference"], "rows": [ {"Protein": "Riboflavin-Binding Protein (RBP)", "Ligand/Analog": "Pyrimidopteridine analogs", "Binding Affinity (Kd)": "160-250 μM", "Key Interacting Residues": "Not specified", "Reference": " nih.gov"}, {"Protein": "Riboflavin-Binding Protein (RBP)", "Ligand/Analog": "1,10a-ring-opened flavins", "Binding Affinity (Kd)": "~40 nM", "Key Interacting Residues": "Not specified", "Reference": " nih.gov"}, {"Protein": "IgGGAR (antibody)", "Ligand/Analog": "Riboflavin", "Binding Affinity (Kd)": "High affinity (not quantified)", "Key Interacting Residues": "TyrH33, PheH58, TyrH100A (π–π stacking), AsnH50 (H-bond)", "Reference": " pnas.org"}, {"Protein": "Putative protease (B. thetaiotaomicron)", "Ligand/Analog": "Flavin derivatives (Riboflavin, FMN, FAD)", "Binding Affinity (Kd)": "Nanomolar range", "Key Interacting Residues": "Tryptophan (π–π stacking)", "Reference": " nih.gov"} ] }

Fluorescence Quenching and Energy Transfer Studies for Probing Interactions

The intrinsic fluorescence of the isoalloxazine ring is a powerful tool for probing its interactions with proteins and other molecules. The fluorescence emission of flavins is sensitive to the polarity of the solvent and its local environment. core.ac.uk Upon binding to a protein, the fluorescence of the isoalloxazine moiety is often quenched. This quenching can result from several mechanisms, including electron transfer (ET) and resonance energy transfer.

Studies on riboflavin-binding protein have shown that the excited state of the isoalloxazine ring can be quenched through electron transfer from nearby aromatic amino acid residues. core.ac.uk For instance, in some flavoproteins, the isoalloxazine ring is stacked between tryptophan and tyrosine residues, facilitating this process. core.ac.uk The decay of the excited state of the flavin is a result of the formation of an anionic semiquinone flavin and a cationic amino acid residue. core.ac.uk

Fluorescence quenching has also been utilized in high-throughput screening assays to identify inhibitors of enzymes involved in flavin metabolism. For example, the transformation of riboflavin (B1680620) (RF) and flavin mononucleotide (FMN) into flavin adenine dinucleotide (FAD) leads to a decrease in fluorescence due to quenching within the FAD molecule. taylorandfrancis.com This principle has been applied to screen for inhibitors of FAD synthetases. taylorandfrancis.com

Furthermore, the effect of pressure on the fluorescence of FMN and its complexes has been studied to understand the volume changes associated with molecular complex formation. nih.gov These studies provide insights into the thermodynamics of isoalloxazine interactions.

Spectroscopic Techniques for Analyzing Molecular Associations

A variety of spectroscopic techniques have been employed to dissect the molecular associations of this compound with its binding partners, providing detailed thermodynamic and kinetic information.

Isothermal Titration Calorimetry (ITC) has been used to directly measure the thermodynamic parameters of binding. For the putative protease from Bacteroides thetaiotaomicron, ITC was used to determine the dissociation constants for a range of naturally occurring flavin derivatives and chemically modified analogs, revealing high-affinity binding in the nanomolar range. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, in a single experiment.

Resonance Raman Spectroscopy has been instrumental in examining the vibrational modes of the isoalloxazine ring upon binding to a protein. By using a fluorescence quenching agent like riboflavin binding protein, the resonance Raman spectra of various flavin derivatives have been measured. nih.gov Shifts in the Raman bands around 1250, 1405, 1550, and 1585 cm-1 upon chemical modification of the isoalloxazine ring suggest that these bands are associated with highly delocalized aromatic framework vibrations. nih.gov This technique offers a window into the electronic and structural changes within the isoalloxazine ring upon interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. While direct SPR studies on this compound binding were not detailed in the provided context, SPR is a well-established method for measuring the association and dissociation rate constants of ligand-receptor interactions and could be applied to study isoalloxazine-protein binding. arxiv.org

Theoretical studies using methods like the CASPT2//CASSCF protocol have also provided insights into the electronic transitions of the isoalloxazine ring, which underpins its spectroscopic properties. nih.gov These computational approaches complement experimental data by providing a detailed picture of the electronic structure and photochemistry of the flavin core. nih.gov

{ "headers": ["Technique", "Information Obtained", "Example Application", "Reference"], "rows": [ {"Technique": "Isothermal Titration Calorimetry (ITC)", "Information Obtained": "Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS)", "Example Application": "Characterizing binding of flavin derivatives to a putative protease from B. thetaiotaomicron", "Reference": " nih.gov"}, {"Technique": "Resonance Raman Spectroscopy", "Information Obtained": "Vibrational modes of the isoalloxazine ring", "Example Application": "Studying flavin derivatives complexed with riboflavin binding protein", "Reference": " nih.gov"}, {"Technique": "Fluorescence Spectroscopy", "Information Obtained": "Binding-induced quenching, environmental polarity", "Example Application": "Probing electron transfer in flavoproteins and screening for enzyme inhibitors", "Reference": " taylorandfrancis.comcore.ac.uk"} ] }

Derivatization Strategies and Structure Function Relationship Studies

Rational Design Principles for Structural Modifications

The modification of the 10H-benzo[g]pteridine-2,4-dione scaffold is guided by rational design principles aimed at optimizing its function for specific applications, such as ligands for G-quadruplexes, which are implicated in proliferative disorders. The primary goals of these structural modifications include enhancing binding affinity and selectivity for a biological target, improving pharmacokinetic properties, and introducing novel functionalities.

Key objectives guiding the rational design of analogs include:

Enhanced Target Binding: Modifications are designed to increase the affinity and stability of the interaction with a specific biological target, such as G-quadruplex DNA. google.com

Improved Selectivity: A crucial goal is to improve the selectivity of the compound for target cells (e.g., tumor cells) over normal cells to minimize potential off-target effects. google.com

Modulation of Redox Potential: The inherent redox activity of the pteridine (B1203161) ring system can be fine-tuned through the introduction of substituents, which is critical for applications in catalysis and modulating cellular redox states. nih.gov

Increased Synthetic Accessibility: Design strategies also consider the ease of synthesis and purification, aiming for efficient routes to produce a diverse library of analogs for structure-activity relationship (SAR) studies. google.comontosight.ai

Complementary Activity: Derivatives can be engineered to complement the activity of other therapeutic agents, potentially leading to synergistic effects. google.com

Synthetic Access to Substituted this compound Analogs

The synthesis of substituted this compound analogs is crucial for exploring their structure-function relationships. Modern synthetic methodologies have enabled the creation of diverse libraries of these compounds. Solid-phase synthesis has emerged as a fast and efficient method for generating analogs, which facilitates the rapid definition of SAR and the optimization of pharmacokinetic profiles. ontosight.ai Furthermore, advanced techniques like palladium-catalyzed C-H arylation using transient directing groups allow for precise modification of the core structure. ontosight.ai

The electronic properties of the this compound ring system can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions.

Electron-Donating Groups: The introduction of EDGs, such as methyl (-CH₃) or ethyl (-C₂H₅) groups, can increase the electron density of the aromatic system. This modification can influence the compound's redox potential and its ability to engage in π-π stacking interactions with biological targets.

Electron-Withdrawing Groups: Conversely, the installation of EWGs, like chloro (-Cl) or bromo (-Br) atoms, decreases the electron density of the ring system. This can alter the molecule's hydrogen-bonding capabilities and its susceptibility to nucleophilic attack, thereby influencing its metabolic stability and binding characteristics.

The strategic placement of substituents on the tricyclic core is key to tuning the molecule's properties. The this compound scaffold offers several positions for functionalization, with the N(10) position being a common site for introducing diversity.

Benzene (B151609) Ring Positions: The benzene portion of the scaffold (positions 6, 7, 8, and 9) can be substituted to modulate lipophilicity and steric interactions within a binding pocket.

Pyrimidine (B1678525) Ring Positions: Modifications at the N(3) position, such as the introduction of a methyl group, are also synthetically accessible and can influence hydrogen bonding patterns and solubility. ontosight.ai

Impact of Substituent Effects on Molecular Recognition and Binding

Substituents on the this compound scaffold have a profound impact on its ability to recognize and bind to biological targets. The planar nature of the core makes it an effective intercalator and a ligand for structures with flat aromatic surfaces, such as G-quadruplexes found in telomeres. google.com

Derivatives of this compound have shown a surprising and significant ability to selectively bind and stabilize G-quadruplexes, thereby inhibiting telomerase activity. google.com The specific nature and position of substituents dictate the affinity and selectivity of this binding. For example, the interactions within a flavoprotein binding site can fine-tune the redox chemistry of the isoalloxazine ring, a process that can be mimicked in synthetic analogs to control their function. nih.gov The introduction of different functional groups alters the hydrogen bonding network, electrostatic interactions, and steric fit, all of which are critical for molecular recognition.

The following interactive table summarizes the effects of different types of substituents on the properties and binding of this compound analogs.

Substituent TypeExample GroupPosition(s)Potential Impact on PropertiesEffect on Molecular Recognition & Binding
Alkyl (EDG)Methyl (-CH₃)N(3), C(6), N(10)Increases electron density; Modulates solubilityAlters steric fit and van der Waals interactions in binding pockets. ontosight.ai
ArylPhenyl (-C₆H₅)N(10)Increases size and potential for π-stackingEnhances π-π stacking interactions, crucial for binding to targets like G-quadruplexes. google.comnih.gov
Halogen (EWG)Chloro (-Cl)C(7), C(8)Decreases electron density; Increases lipophilicityCan form halogen bonds and alter electronic character for improved binding affinity.

Scaffold Engineering for Enhanced Mechanistic Specificity

Scaffold engineering involves making significant modifications to the core this compound structure to enhance its specificity for a particular biological mechanism or target. This goes beyond simple substitution to include scaffold hopping or the fusion of additional rings. The goal is to retain the beneficial properties of the pteridine core, such as its planarity and hydrogen-bonding capacity, while introducing new features to optimize target engagement and improve the pharmacological profile. google.com

For example, the development of these compounds as photosensitizers for inactivating microorganisms represents a form of scaffold engineering. patsnap.com By modifying the scaffold, researchers aim to create new photosensitizers that are more efficient at this specific mechanism. patsnap.com Similarly, in the context of anti-cancer agents, the scaffold is engineered to maximize selective stabilization of G-quadruplexes in cancer cells while minimizing interactions with other DNA or RNA structures, thereby achieving enhanced mechanistic specificity. google.com This targeted approach aims to yield compounds with a more precise mode of action and potentially fewer side effects. google.com

Emerging Research Frontiers and Interdisciplinary Applications

Applications in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the cornerstone of supramolecular chemistry. 10H-benzo[g]pteridine-2,4-dione and its derivatives are excellent candidates for the construction of such supramolecular architectures due to their inherent structural features.

The core of this compound possesses multiple hydrogen bond donor and acceptor sites, which can direct the self-assembly of these molecules into predictable patterns. For instance, the tautomeric form, 1H-benzo[g]pteridine-2,4-dione (alloxazine), has been shown to form extended hydrogen-bonded chains in the solid state. nih.govnih.gov In these structures, the molecules organize into chains through alternating centrosymmetric rings formed by pairwise N—H⋯O and N—H⋯N interactions. nih.govnih.gov This demonstrates the powerful role of hydrogen bonding in dictating the long-range order in crystalline assemblies of these compounds.

Furthermore, the planar and aromatic nature of the benzo[g]pteridine (B1247554) ring system facilitates strong π-π stacking interactions. uoc.gr These interactions, driven by the attraction between the electron-rich and electron-deficient regions of adjacent aromatic rings, are a key driving force in the self-assembly of many organic molecules into ordered nanostructures such as columns, sheets, and fibers. uoc.gr The combination of hydrogen bonding and π-π stacking in derivatives of this compound allows for the creation of complex and robust supramolecular materials with potential applications in areas such as molecular recognition, guest encapsulation, and the development of "smart" materials that respond to external stimuli.

Development as Fluorescent Probes and Sensors

The intrinsic fluorescence of the this compound core has spurred significant interest in the development of fluorescent probes and sensors for the detection of a wide range of analytes. ontosight.aiontosight.ai The fluorescence of these compounds is often sensitive to their local environment, including polarity, pH, and the presence of specific ions or molecules. This sensitivity can be harnessed to design highly selective and responsive sensors.

Derivatives of this compound can be functionalized with specific recognition moieties that bind to a target analyte. This binding event can lead to a change in the fluorescence properties of the molecule, such as an increase or decrease in emission intensity, a shift in the emission wavelength, or a change in fluorescence lifetime. These changes can be readily measured, providing a quantitative measure of the analyte's concentration.

For example, pteridine (B1203161) derivatives have been explored for their potential in biochemical assays and as fluorescent probes for detecting biomolecules. ontosight.ai The design of these sensors often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The versatility of the this compound scaffold allows for the rational design of probes for a diverse array of targets, from metal cations and anions to biologically important molecules.

Table 1: Examples of Fluorescent this compound Derivatives and Their Potential Applications

Derivative NameKey FeaturesPotential Applications
3,6,10-Trimethyl-benzo[g]pteridine-2,4(3H,10H)-dioneExhibits fluorescence. ontosight.aiPrecursor for more complex fluorescent probes, studies of biological activities. ontosight.ai
7,8-Diethyl-benzo[g]pteridine-2,4(1H,3H)-dioneFluorescent under UV light. ontosight.aiBiochemical assays, fluorescent probes for diagnostics and drug development. ontosight.ai

Role in Catalysis and Organic Transformations

The redox-active nature of the this compound ring system, which is the core of the flavin coenzymes, has inspired its use in catalysis. Flavins are well-known for their ability to mediate a wide range of biological redox reactions, and synthetic flavin analogues are now being explored as powerful catalysts in organic synthesis.

A notable example is the use of 10-ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dione as a flavin photocatalyst. sigmaaldrich.com This compound has been shown to be effective in a variety of photoredox-catalyzed reactions, including several important cross-coupling reactions that are fundamental to the construction of complex organic molecules. sigmaaldrich.com

Table 2: Catalytic Applications of a this compound Derivative

CatalystReaction Types
10-Ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dioneBuchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Photocatalysis, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling. sigmaaldrich.com

The mechanism of flavin-catalyzed photoreactions typically involves the absorption of light by the flavin catalyst, which promotes it to an excited state. In this excited state, the flavin can act as a potent oxidant or reductant, initiating the desired chemical transformation. The development of new this compound-based catalysts with tailored redox potentials and photophysical properties is an active area of research with the potential to provide more sustainable and efficient methods for organic synthesis.

Integration into Advanced Materials Research

The unique combination of electronic, optical, and self-assembly properties of this compound derivatives makes them attractive building blocks for the creation of novel advanced materials.

The planar, π-conjugated structure of this compound is a key characteristic of many organic semiconductor materials. While direct applications of the parent compound in this field are not yet widely reported, its structural motifs are highly relevant. Similar heterocyclic compounds, such as 2,1,3-benzothiadiazoles, are widely used in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The electron-deficient nature of the pteridine ring system can be exploited to create n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. By tuning the electronic properties of the this compound core through chemical modification, it may be possible to develop a new class of high-performance organic electronic materials. The inherent fluorescence of these compounds also suggests their potential use as emitters in OLEDs, where their emission color could be tuned by modifying their chemical structure.

The separation of carbon nanotubes (CNTs) based on their diameter and electronic properties remains a significant challenge in nanoscience. Non-covalent functionalization of CNTs with planar aromatic molecules has emerged as a promising strategy for their dispersion and sorting. The this compound molecule, with its extended aromatic surface, is an ideal candidate for this purpose.

The interaction between the planar surface of the this compound derivative and the graphitic surface of a CNT is expected to be dominated by π-π stacking interactions. These interactions can lead to the wrapping of the molecule around the CNT, which can improve the solubility of the CNTs in various solvents and prevent their aggregation. Furthermore, the specific geometry of the interaction may be sensitive to the diameter and chirality of the CNT, providing a basis for their separation. By designing this compound derivatives with specific side chains, it may be possible to achieve highly selective sorting of CNTs for applications in electronics, sensing, and biomedicine.

Future Directions in Synthetic Methodology Development

The exploration of the full potential of this compound in these emerging fields is critically dependent on the development of efficient and versatile synthetic methodologies. While the parent compound is commercially available, the synthesis of its derivatives with tailored properties often requires multi-step procedures.

Future research in this area will likely focus on the development of new synthetic routes that allow for the facile introduction of a wide variety of functional groups at different positions of the benzo[g]pteridine ring system. This will enable the fine-tuning of the electronic, optical, and self-assembly properties of these molecules for specific applications. The development of one-pot or combinatorial synthetic approaches could also accelerate the discovery of new this compound-based materials with novel functionalities. The existence of patents for the production of derivatives of this compound suggests a growing industrial interest in this area, which is likely to drive further innovation in their synthesis. google.comgoogle.comgoogle.com

Unexplored Avenues in Mechanistic Biochemical Research

The foundational role of the this compound (isoalloxazine) ring system as the core of flavin coenzymes has established its importance in a vast array of redox reactions. nih.goviucr.org However, beyond its well-documented function in canonical flavoproteins, several frontiers in its mechanistic biochemistry remain largely unexplored. The intricate interplay between the isoalloxazine core and its protein environment, which fine-tunes its electrochemical properties, presents a significant area for future investigation. nih.gov While much is known about the outcomes of flavin-dependent catalysis, a deeper, more granular understanding of the underlying mechanisms is still needed.

A primary area ripe for exploration is the precise modulation of the redox potential of the this compound moiety by different protein scaffolds. The non-covalent interactions within a flavoprotein's active site are known to be critical for controlling the reactivity of the isoalloxazine ring system. nih.gov However, the specific contributions of individual amino acid residues and the broader electrostatic environment to the stabilization of different redox and ionization states are not fully elucidated for a wide range of proteins. A systematic investigation into how various protein environments manipulate the electronic structure of the core heterocycle could reveal new principles in enzyme catalysis and inform the design of novel artificial enzymes.

Furthermore, the intrinsic, non-covalent binding capabilities of the parent this compound molecule, independent of its role as a covalently-linked prosthetic group, are not entirely understood. Research into derivatives of isoalloxazine has demonstrated their potential to act as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. nih.govresearchgate.net This suggests that the fundamental isoalloxazine structure has the potential to interact with a broader range of protein targets than currently appreciated. The exploration of its binding to proteins not traditionally considered flavin-dependent could uncover novel biological activities and therapeutic applications.

Another emerging area of research is the interaction of this compound derivatives with non-proteinaceous biomolecules, such as nucleic acid structures. Certain compounds based on this scaffold have been identified as G-quadruplex ligands, indicating a potential role in the regulation of telomerase and gene expression. google.com The mechanistic details of these interactions, including the specific structural features of the isoalloxazine core that govern binding affinity and selectivity for different G-quadruplex topologies, remain a fertile ground for investigation.

The following table summarizes the inhibitory activities of some isoalloxazine derivatives against cholinesterase enzymes, highlighting the potential for this chemical scaffold in targeting specific proteins. These findings underscore the need for further mechanistic studies to understand the structure-activity relationships and the precise molecular interactions driving this inhibition.

CompoundTarget EnzymeIC₅₀ (µM)
Isoalloxazine derivative 7mAcetylcholinesterase (AChE)4.72
Isoalloxazine derivative 7qAcetylcholinesterase (AChE)5.22
Isoalloxazine derivative 7mButyrylcholinesterase (BuChE)6.98
Isoalloxazine derivative 7qButyrylcholinesterase (BuChE)5.29
Data sourced from a study on isoalloxazine derivatives as potential anti-Alzheimer's agents. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity 10H-benzo[g]pteridine-2,4-dione (isoalloxazine) crystals?

  • Methodology : Slow cooling of near-saturated dimethylformamide (DMF) solutions at 135°C yields plate-like single crystals suitable for X-ray diffraction. This approach minimizes impurities and ensures structural integrity . Confirmation of purity requires coupling with high-performance liquid chromatography (HPLC) and mass spectrometry.

Q. How can the tautomeric form (isoalloxazine vs. alloxazine) be unambiguously confirmed in solid-state studies?

  • Methodology : Low-temperature (90 K) single-crystal X-ray diffraction resolves hydrogen atom positions, distinguishing isoalloxazine (10H-form) from alloxazine (1H-form). Complementary 15N^{15}\text{N} NMR spectroscopy in solution identifies tautomer-specific shifts, particularly for N–H environments .

Q. What is the mechanistic basis for the redox versatility of isoalloxazine in biological systems?

  • Methodology : Electrochemical assays (cyclic voltammetry) quantify redox potentials, while UV-vis spectroscopy tracks intermediates during one- or two-electron transfers. The isoalloxazine ring stabilizes semiquinone radicals, enabling participation in flavoprotein-mediated reactions (e.g., NADH oxidation) .

Advanced Research Questions

Q. How can conflicting structural data (e.g., powder vs. single-crystal diffraction) in tautomerism studies be resolved?

  • Methodology : Apply twin refinement protocols (e.g., using TWINABS) for non-merohedral twinning observed in single crystals. Pair with solid-state 15N^{15}\text{N} NMR to validate hydrogen-bonding networks (e.g., R22_2^2(8) rings) that stabilize the isoalloxazine tautomer .

Q. What strategies are effective for probing isoalloxazine-flavoprotein interactions in redox tuning?

  • Methodology : Site-directed mutagenesis of flavoprotein binding pockets, coupled with time-resolved fluorescence quenching, identifies residues critical for modulating redox potentials. Molecular dynamics simulations further reveal non-covalent interactions (e.g., π-stacking, hydrogen bonds) that fine-tune electron transfer pathways .

Q. How can isoalloxazine derivatives be integrated into optoelectronic materials?

  • Methodology : Functionalize oligothiophenes with pteridine-2,4-dione moieties via α-bromination (e.g., using NBS). Characterize charge-transfer properties via absorption/emission spectroscopy and density functional theory (DFT) calculations to optimize bandgap alignment for organic semiconductors .

Q. What spectroscopic techniques are suitable for studying chiral-selective dissolution of single-walled carbon nanotubes (SWNTs) using isoalloxazine derivatives?

  • Methodology : Employ vis-NIR absorption and photoluminescence excitation (PLE) mapping to correlate chiral indices with solubilization efficiency. Raman spectroscopy quantifies diameter-dependent interactions between SWNTs and alkylated isoalloxazine surfactants (e.g., 10-dodecyl-7,8-dimethyl derivatives) .

Q. How can substituents modulate the redox potential of isoalloxazine derivatives for tailored catalytic applications?

  • Methodology : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 7- or 8-position to raise redox potentials. Validate using cyclic voltammetry and compare with DFT-predicted frontier molecular orbital (FMO) energies. Correlate with catalytic efficiency in model reactions (e.g., aerobic oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.